1,4-Naphthalenedicarboxylic acid, 1,2,3,4-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-1,4-naphthalenedicarboxylic acid is an organic compound with the molecular formula C12H12O4 It is a derivative of naphthalene, characterized by the presence of two carboxylic acid groups and a partially hydrogenated naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1,4-naphthalenedicarboxylic acid can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 1,4-naphthalenedicarboxylic acid. This reaction typically uses a palladium or platinum catalyst under high pressure and temperature conditions to achieve the desired hydrogenation .
Industrial Production Methods: In industrial settings, the production of 1,2,3,4-tetrahydro-1,4-naphthalenedicarboxylic acid often involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4-Tetrahydro-1,4-naphthalenedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,4-dicarboxylic acid.
Reduction: Further reduction can lead to the formation of tetrahydronaphthalene derivatives.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alcohols and amines are used for esterification and amidation, respectively.
Major Products:
Oxidation: Naphthalene-1,4-dicarboxylic acid.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Esters and amides of 1,2,3,4-tetrahydro-1,4-naphthalenedicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-1,4-naphthalenedicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrahydro-1,4-naphthalenedicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The partially hydrogenated naphthalene ring can also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1,4-Naphthalenedicarboxylic acid: Differentiated by the absence of hydrogenation in the naphthalene ring.
2,6-Naphthalenedicarboxylic acid: Similar structure but with carboxylic acid groups at different positions.
1,2,3,4-Tetrahydro-2-naphthoic acid: Another hydrogenated naphthalene derivative with a single carboxylic acid group.
Uniqueness: 1,2,3,4-Tetrahydro-1,4-naphthalenedicarboxylic acid is unique due to its specific hydrogenation pattern and the presence of two carboxylic acid groups.
Eigenschaften
CAS-Nummer |
91963-78-9 |
---|---|
Molekularformel |
C12H12O4 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C12H12O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
WDFBLFTVCQEYEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=CC=CC=C2C1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.